InChI=1S/C5H12S/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3
. The Canonical SMILES representation is CCC(C)CS
.
2-Methyl-1-butanethiol, also known as 2-methylbutyl mercaptan, is an organic compound with the molecular formula and a CAS number of 1878-18-8. This compound is classified as a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a carbon chain. Thiols are known for their distinctive odors and are often used in various industrial applications.
2-Methyl-1-butanethiol can be sourced from biological processes, particularly in the metabolism of sulfur-containing amino acids such as methionine and cysteine. It is also identified among the volatile organic compounds produced by certain bacteria, including Clostridioides difficile . In terms of classification, it falls under the category of aliphatic thiols, which are compounds containing sulfur in an open-chain structure.
The synthesis of 2-methyl-1-butanethiol can be achieved through several methods:
2-Methyl-1-butanethiol participates in various chemical reactions typical of thiols:
The mechanism by which 2-methyl-1-butanethiol exerts its effects largely depends on its reactivity as a nucleophile. In biochemical contexts, it may participate in:
The physical properties of 2-methyl-1-butanethiol include:
Chemical properties include:
2-Methyl-1-butanethiol has several applications across different fields:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: